2'-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Applications
Regioselective Metalation
Unprotected biphenyl-2-carboxylic acid, closely related to 2'-tert-butoxycarbonylamino-biphenyl-3-carboxylic acid, is used in metalation with sec-butyllithium. This process is followed by site-selective electrophilic substitution, demonstrating applications in complex chemical synthesis (Tilly et al., 2006).
Synthesis of Complex Molecules
The compound plays a role in the synthesis of complex molecules such as fluorenone skeleton and other derivatives, showcasing its utility in advanced organic synthesis and drug development (Linder et al., 2003).
Pharmaceutical Intermediates
It is used in the preparation of intermediates for new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity, highlighting its significance in pharmaceutical research (Veinberg et al., 1996).
Synthesis Techniques and Methodologies
Hydrogenation Methodology
The compound's derivatives are used in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodologies, important for creating specific diastereomers in organic chemistry (Smith et al., 2001).
Stereocontrolled Synthesis
In the field of stereochemistry, it is involved in the stereocontrolled synthesis of dipeptide isosteres, indicating its role in the creation of stereochemically complex compounds (Nadin et al., 2001).
Electrochemically Induced Reactions
The compound is obtained selectively by electro-induced reactions, showcasing its applications in electrochemistry and synthetic methodologies (Combellas et al., 1993).
Advanced Research and Applications
Synthesis of NMDA Receptor Antagonists
Derivatives of this compound are intermediates in the synthesis of novel NMDA receptor antagonists, showing its relevance in neurological drug development (Bombieri et al., 2005).
Dendrimer Synthesis
The compound is involved in the synthesis of dendrimers with specific solubility characteristics, indicating its use in the creation of complex macromolecules for various applications (Pesak et al., 1997).
properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMUFZKOVKMAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695834 | |
Record name | 2'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Tert-butoxycarbonylamino-biphenyl-3-carboxylic acid | |
CAS RN |
927801-42-1 | |
Record name | 2'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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